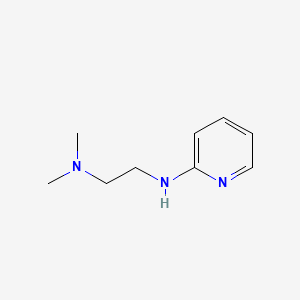

2-(2-Pyridylamino)ethyldimethylamine

Description

The exact mass of the compound 2-(2-Pyridylamino)ethyldimethylamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30154. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(2-Pyridylamino)ethyldimethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Pyridylamino)ethyldimethylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N',N'-dimethyl-N-pyridin-2-ylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-12(2)8-7-11-9-5-3-4-6-10-9/h3-6H,7-8H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBPMFHCGVZTYHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20178533 | |

| Record name | Pyridine, 2-(2-(dimethylamino)ethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23826-72-4 | |

| Record name | N1,N1-Dimethyl-N2-2-pyridinyl-1,2-ethanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23826-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-(Dimethylamino)ethylamino)-pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023826724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC30154 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30154 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 2-(2-(dimethylamino)ethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-pyridylamino)ethyldimethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.711 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2-(DIMETHYLAMINO)ETHYLAMINO)-PYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/024Q9A52OA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Trimethylsulfoxonium Chloride (CAS 5034-77-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylsulfoxonium chloride (CAS 5034-77-5) is a versatile and highly valuable reagent in the fields of organic synthesis and medicinal chemistry.[1][2][3] Its utility primarily stems from its role as a precursor to dimethylsulfoxonium methylide, a key sulfur ylide employed in a variety of carbon-carbon bond-forming reactions, most notably the Corey-Chaykovsky reaction. This guide offers a comprehensive exploration of the physicochemical properties of trimethylsulfoxonium chloride, providing essential data and methodologies for its effective use and characterization in a research and development setting. A thorough understanding of these properties is critical for optimizing reaction conditions, ensuring experimental reproducibility, and maintaining safe laboratory practices.

Chemical Identity and Structure

A clear understanding of the chemical identity and three-dimensional structure of trimethylsulfoxonium chloride is fundamental to appreciating its reactivity and behavior.

Table 1: Key Identifiers for Trimethylsulfoxonium Chloride

| Identifier | Value |

| CAS Number | 5034-06-0 |

| Molecular Formula | C₃H₉ClOS |

| Molecular Weight | 128.62 g/mol [2][4][5][6][7] |

| InChI | InChI=1S/C3H9OS.ClH/c1-5(2,3)4;/h1-3H3;1H/q+1;/p-1[4][5][7] |

| InChI Key | KQYWHJICYXXDSQ-UHFFFAOYSA-M[4][5][7] |

| Canonical SMILES | C(C)C.[Cl-][4][5][7] |

The core of trimethylsulfoxonium chloride's reactivity lies in its unique sulfoxonium structure. The sulfur atom is bonded to three methyl groups and one oxygen atom, resulting in a positive charge on the sulfur.[2] This electron-deficient sulfur atom makes the protons on the adjacent methyl groups acidic, facilitating the formation of the corresponding ylide upon treatment with a base.

X-ray crystallographic studies have provided precise measurements of the molecule's geometry. The sulfur-oxygen bond length is approximately 1.436 Å, and the sulfur-carbon bond lengths are around 1.742 Å.[4][8] The bond angles are approximately 112.6° for O-S-C and 106.2° for C-S-C.[4][8]

Physicochemical Properties

A detailed understanding of the physicochemical properties of trimethylsulfoxonium chloride is crucial for its storage, handling, and application in chemical reactions.

Physical Properties

Table 2: Physical Properties of Trimethylsulfoxonium Chloride

| Property | Value |

| Appearance | White to off-white crystalline powder[2][3] |

| Melting Point | 226-229 °C (decomposes)[6] |

| Solubility | Sparingly soluble in water and DMSO; slightly soluble in methanol (sonication may improve dissolution)[2][3][6] |

A key characteristic of trimethylsulfoxonium chloride is its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere.[2][9][10][11] Therefore, it is imperative to store the compound in a tightly sealed container under an inert atmosphere to maintain its integrity and prevent degradation.

Spectral Properties

Spectroscopic techniques are indispensable for the structural confirmation and purity assessment of trimethylsulfoxonium chloride.

-

¹H NMR: A single sharp peak is expected for the nine equivalent protons of the three methyl groups.[4]

-

¹³C NMR: A single resonance is expected for the three equivalent methyl carbons.[5]

NMR spectroscopy serves as a primary tool for verifying the identity of the compound and for detecting the presence of impurities.

The IR spectrum of trimethylsulfoxonium chloride displays characteristic absorption bands that correspond to the vibrational modes of its functional groups. A strong absorption band, which is particularly useful for identification, is observed for the S=O stretching vibration.[4][12][13]

Mass spectrometry can be used to confirm the molecular weight of the trimethylsulfoxonium cation. The analysis will show a molecular ion peak corresponding to the cationic portion of the molecule, along with characteristic fragmentation patterns.[4]

Stability and Reactivity

Trimethylsulfoxonium chloride is stable under recommended storage conditions (cool, dry, inert atmosphere).[2][14] However, it can decompose upon heating and in the presence of strong bases.[2] It is incompatible with strong oxidizing agents.[14]

The most significant reaction of trimethylsulfoxonium chloride is its deprotonation by a base (e.g., sodium hydride) to form dimethylsulfoxonium methylide.[8] This sulfur ylide is a powerful nucleophile used to convert aldehydes and ketones to epoxides, a transformation known as the Corey-Chaykovsky reaction.[15]

Analytical Methodologies and Experimental Protocols

Rigorous analytical characterization is essential to ensure the quality and purity of trimethylsulfoxonium chloride for research and development purposes.

Purity Determination by Titration

A well-established method for determining the purity of trimethylsulfoxonium chloride is through argentometric titration, which quantifies the chloride ion content.[12]

Step-by-Step Protocol for Argentometric Titration:

-

Sample Preparation: Accurately weigh a sample of trimethylsulfoxonium chloride and dissolve it in deionized water.

-

Titration Setup: Use a calibrated burette filled with a standardized solution of silver nitrate.

-

Indicator: Add a few drops of potassium chromate solution as an indicator.

-

Titration: Titrate the sample solution with the silver nitrate solution until the endpoint is reached, indicated by a persistent reddish-brown precipitate of silver chromate.

-

Calculation: Calculate the percentage purity based on the volume of silver nitrate solution consumed.

Chromatographic Analysis

Column chromatography can be employed for the purification of trimethylsulfoxonium chloride.[4] While specific HPLC or GC methods are not extensively detailed in the provided search results, the development of such methods would follow standard principles of chromatography for polar, ionic compounds. This would likely involve hydrophilic interaction liquid chromatography (HILIC) or ion-pair chromatography for HPLC, or derivatization for GC analysis.

Spectroscopic Characterization Workflow

A logical workflow for the comprehensive characterization of trimethylsulfoxonium chloride involves a combination of spectroscopic techniques.

Caption: Workflow for the spectroscopic characterization of Trimethylsulfoxonium Chloride.

Step-by-Step Protocol for KBr Pellet Preparation for IR Analysis:

This method is a standard technique for obtaining high-quality IR spectra of solid samples.[13]

-

Grinding: In a dry agate mortar, thoroughly grind approximately 1-2 mg of trimethylsulfoxonium chloride to a fine powder.

-

Mixing: Add approximately 100-200 mg of spectroscopy-grade potassium bromide (KBr) to the mortar.

-

Homogenization: Gently mix the powders and then grind them vigorously to ensure a uniform dispersion of the sample within the KBr matrix.

-

Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

-

Analysis: Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.

Applications in Research and Drug Development

Trimethylsulfoxonium chloride is a cornerstone reagent in organic synthesis with significant applications in the pharmaceutical industry.

-

Synthesis of Epoxides: As a precursor to a key sulfur ylide, it is instrumental in the synthesis of epoxides from carbonyl compounds. These epoxides are versatile intermediates in the synthesis of a wide range of biologically active molecules.

-

Formation of Cyclopropanes: The ylide derived from trimethylsulfoxonium chloride is also used in the cyclopropanation of enones, a critical transformation for accessing cyclopropane-containing natural products and pharmaceuticals.[3]

-

Pharmaceutical Intermediates: It plays a role in the synthesis of various drug molecules by enabling the selective introduction of functional groups.[3]

-

Agrochemicals: This compound is also utilized in the synthesis of agrochemicals.[1]

Safety and Handling

Due to its potential hazards, proper safety precautions must be observed when handling trimethylsulfoxonium chloride.

-

Hazards: It is known to cause skin and eye irritation and may cause respiratory irritation.[5][9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[2][9]

-

Storage and Handling: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere to protect it from moisture.[2][9][10] Avoid creating dust.

-

Decomposition: Upon decomposition, it may produce hazardous substances such as dimethyl sulfide and methyl chloride.[2][14]

Conclusion

Trimethylsulfoxonium chloride is a reagent of significant importance in modern organic and medicinal chemistry. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an indispensable tool for the synthesis of complex molecules. This guide has provided a comprehensive overview of its chemical identity, physical and spectral properties, analytical characterization methods, and safe handling procedures. By leveraging this information, researchers, scientists, and drug development professionals can effectively and safely utilize trimethylsulfoxonium chloride to advance their scientific endeavors.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Cas 5034-06-0,TRIMETHYLSULFOXONIUM CHLORIDE | lookchem [lookchem.com]

- 4. Buy Trimethylsulfoxonium chloride | 5034-06-0 [smolecule.com]

- 5. Trimethyloxosulphonium chloride | C3H9ClOS | CID 197819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. TRIMETHYLSULFOXONIUM CHLORIDE | 5034-06-0 [chemicalbook.com]

- 7. Trimethylsulfoxonium Chloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. Trimethylsulfoxonium - Wikipedia [en.wikipedia.org]

- 9. fishersci.com [fishersci.com]

- 10. Trimethylsulfonium chloride | 3086-29-1 | Benchchem [benchchem.com]

- 11. labproinc.com [labproinc.com]

- 12. Trimethylsulfoxonium chloride, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 13. benchchem.com [benchchem.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to N,N-dimethyl-N'-(2-pyridyl)ethylenediamine: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular characteristics, synthesis, and potential utility of N,N-dimethyl-N'-(2-pyridyl)ethylenediamine. While direct experimental data for this specific molecule is not extensively available in current literature, this document synthesizes information from closely related N-substituted ethylenediamine analogs to offer a robust predictive and practical framework for researchers. The information herein is grounded in established chemical principles and proven methodologies for analogous compounds, providing a solid foundation for its synthesis and exploration in various scientific endeavors.

Core Molecular Profile

N,N-dimethyl-N'-(2-pyridyl)ethylenediamine is an unsymmetrically substituted ethylenediamine derivative. Its structure incorporates a tertiary amine (N,N-dimethyl) at one end and a secondary amine linked to a 2-pyridyl group at the other. This unique arrangement of a flexible ethylenediamine backbone with both aliphatic and aromatic amine functionalities suggests its potential as a versatile building block in medicinal chemistry and materials science.

Chemical Structure and Properties

The fundamental properties of N,N-dimethyl-N'-(2-pyridyl)ethylenediamine have been deduced from its chemical structure.

| Property | Value |

| Chemical Formula | C₉H₁₅N₃ |

| Molecular Weight | 165.24 g/mol |

| IUPAC Name | N'-(2,2-dimethylethyl)-N-methyl-N-(pyridin-2-yl)ethane-1,2-diamine |

The presence of multiple nitrogen atoms with varying basicity—the aliphatic tertiary amine, the secondary amine, and the pyridinic nitrogen—makes this molecule an interesting candidate for metal chelation and as a ligand in catalysis.

Caption: Chemical structure of N,N-dimethyl-N'-(2-pyridyl)ethylenediamine.

Synthesis and Purification

While a specific, optimized synthesis protocol for N,N-dimethyl-N'-(2-pyridyl)ethylenediamine is not documented in the reviewed literature, established methods for the synthesis of N-substituted ethylenediamines provide a reliable pathway. A common and effective approach is the nucleophilic substitution of a haloalkane with an amine.

Proposed Synthetic Pathway

A logical and practical route for the synthesis of N,N-dimethyl-N'-(2-pyridyl)ethylenediamine involves the reaction of N,N-dimethylethylenediamine with 2-chloropyridine. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

Caption: Proposed synthesis workflow for N,N-dimethyl-N'-(2-pyridyl)ethylenediamine.

Detailed Experimental Protocol (Representative)

This protocol is a representative method based on general procedures for similar N-arylations. Optimization of reaction time, temperature, and stoichiometry may be required for optimal yield.

Materials:

-

N,N-dimethylethylenediamine

-

2-chloropyridine

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add N,N-dimethylethylenediamine (1.2 equivalents) and anhydrous DMF.

-

Add anhydrous potassium carbonate (2.0 equivalents) to the flask.

-

Slowly add 2-chloropyridine (1.0 equivalent) to the stirring suspension.

-

Heat the reaction mixture to 80-100 °C and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

Potential Applications in Research and Drug Development

The structural motifs within N,N-dimethyl-N'-(2-pyridyl)ethylenediamine suggest its potential utility in several areas of research and development, drawing parallels with other substituted ethylenediamines.[1][2][3]

Medicinal Chemistry

The ethylenediamine scaffold is a well-established pharmacophore in numerous clinically used drugs.[4] The presence of a pyridine ring, a common feature in many bioactive molecules, further enhances its potential in drug discovery.

-

Antihistamines: Similar structures have been investigated for their histamine antagonist properties.

-

Antimicrobial and Anticancer Agents: The ability of diamines to interact with biological macromolecules makes them candidates for the development of new therapeutic agents.

-

Neurological Drug Scaffolds: Substituted ethylenediamines are fragments in molecules designed for treating central nervous system disorders.[1]

Chelating Agent and Ligand Chemistry

The multiple nitrogen atoms in N,N-dimethyl-N'-(2-pyridyl)ethylenediamine make it a potential chelating agent for various metal ions. This property is valuable in the study of metalloenzymes and the development of agents to modulate metal ion homeostasis. Its structure also suggests utility as a ligand in transition metal-catalyzed reactions, a cornerstone of modern organic synthesis.[5]

Analytical Characterization

The identity and purity of synthesized N,N-dimethyl-N'-(2-pyridyl)ethylenediamine would be confirmed using standard analytical techniques.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the molecular structure, with characteristic signals for the dimethyl, ethyl, and pyridyl protons and carbons.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic N-H stretching and bending vibrations for the secondary amine, as well as C-H and C=N stretching frequencies.[6]

Chromatographic and Mass Spectrometric Methods

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique would be suitable for confirming the molecular weight and assessing the purity of the compound. Derivatization may be employed to enhance volatility and chromatographic performance.[7]

-

High-Performance Liquid Chromatography (HPLC): HPLC would be a valuable tool for purity assessment and purification.

Conclusion

N,N-dimethyl-N'-(2-pyridyl)ethylenediamine represents a molecule with significant, albeit underexplored, potential. Its unique combination of a flexible diamine linker with distinct amine environments makes it a compelling target for synthesis and investigation. This guide provides a foundational framework for its preparation and characterization, drawing upon established principles of organic chemistry and the known utility of related compounds. It is our hope that this document will inspire further research into the properties and applications of this and other novel substituted ethylenediamines.

References

-

PubChem. 2-pyridyl-N'-(2-thienylmethyl)ethylenediamine 2-hydroxy-1,2,3-propanetricarboxylate. [Link]

-

PubChem. N,N,N',N'-Tetrakis(2-pyridylmethyl)ethylenediamine. [Link]

- Yao, R. S., et al. (2012). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Asian Journal of Chemistry, 24(12), 5481-5483.

-

Sinobio Chemistry. (2025). What is The Application of Ethylenediamine?. [Link]

-

Patsnap Synapse. (2024). What is Ethylenediamine Dihydrochloride used for?. [Link]

-

Sinobio Chemistry. (2024). N,N-Dimethylethylenediamine: A Key Chemical Compound in Modern Applications. [Link]

-

U.S. Environmental Protection Agency. N,N-Dimethyl 2,6-pyridinediamine hydrochloride Properties. [Link]

- Google Patents. Process for producing N, N'-dimethylethylenediamine.

- Sharma, R., et al. (2020). Anti-tubercular Potential of Ethylenediamine Derivatives: A Short Review. Mini-Reviews in Medicinal Chemistry, 20(14), 1334-1343.

-

ResearchGate. Conventional and photo-induced synthesis of N,N'-diaryl ethylenediamines and derivatives. [Link]

- Patil, A. A. (2017). RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES. World Journal of Pharmaceutical and Medical Research, 3(9), 147-156.

- Al-Masoudi, N. A., et al. (2008).

- Khanna, I., et al. (2016). Synthesis of N-substituted aryl amidines by strong base activation of amines. Tetrahedron Letters, 57(15), 1669-1672.

-

PubChemLite. N,n-dimethyl-n'-phenyl-n'-(2-picolyl)ethylenediamine hydrochloride. [Link]

-

PubMed. Analytical determination of ethylenediamine impurity in tripelennamine hydrochloride by gas chromatography-mass spectrometry using phthalaldehyde as the derivatizing agent. [Link]

-

ACS Publications. Determination of ethylenediamine in aqueous solutions by ion chromatography. [Link]

-

MDPI. Influence of the Substituted Ethylenediamine Ligand on the Structure and Properties of [Cu(diamine)2Zn(NCS)4]∙Solv. Compounds. [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. What is The Application of Ethylenediamine? - Sinobio Chemistry [sinobiochemistry.com]

- 3. What is Ethylenediamine Dihydrochloride used for? [synapse.patsnap.com]

- 4. discoveryjournals.org [discoveryjournals.org]

- 5. N,N-Dimethylethylenediamine: A Key Chemical Compound in Modern Applications_Chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Analytical determination of ethylenediamine impurity in tripelennamine hydrochloride by gas chromatography-mass spectrometry using phthalaldehyde as the derivatizing agent - PubMed [pubmed.ncbi.nlm.nih.gov]

pKa Values of Pyridine Nitrogen in 2-(2-Pyridylamino)ethyldimethylamine: A Mechanistic and Analytical Guide

Executive Summary

Understanding the ionization behavior of 2-(2-Pyridylamino)ethyldimethylamine (CAS: 23826-72-4)[1] is critical for rational drug design, particularly in the development of H1-receptor antagonists. This molecule serves as the core pharmacophore for several first-generation antihistamines, including tripelennamine and pyrilamine[2]. As a Senior Application Scientist, I have structured this technical guide to deconstruct the electronic causality behind its multiprotic behavior, provide field-proven analytical protocols for pKa determination, and outline the implications of these values in pharmaceutical formulation.

Mechanistic Causality: The Electronic Environment of the Nitrogen Centers

2-(2-Pyridylamino)ethyldimethylamine contains three distinct nitrogen centers, each with a unique electronic microenvironment that dictates its basicity.

-

The Tertiary Aliphatic Amine (Dimethylamine group): This is the most basic site. It is sp3 hybridized and highly accessible.

-

The Exocyclic Secondary Amine: The lone pair on this nitrogen is sp2 hybridized and heavily delocalized into the π -system of the adjacent pyridine ring. This resonance stabilization renders the exocyclic nitrogen virtually non-basic in aqueous conditions.

-

The Pyridine Ring Nitrogen: This nitrogen is sp2 hybridized, with its lone pair orthogonal to the aromatic π -system. It is the site of the second protonation.

The Biphasic Protonation Model and Inductive Effects

To understand the pKa of the pyridine nitrogen, we must analyze the molecule dynamically.

-

Baseline: Unsubstituted pyridine has a pKa of 5.23. The addition of an electron-donating amino group at the 2-position (as in 2-aminopyridine) raises the pKa to ~6.86 due to resonance donation.

-

The Inductive Shift: In 2-(2-Pyridylamino)ethyldimethylamine, the first protonation occurs at the terminal dimethylamine group at a pH of ~8.7 to 9.0[1][3].

-

Causality of the Pyridine pKa Drop: Once the aliphatic amine is protonated, it becomes a positively charged ammonium cation ( −N+H(CH3)2 ). This localized positive charge exerts a powerful electron-withdrawing inductive effect ( −I effect) across the two-carbon ethylene bridge. This −I effect pulls electron density away from the exocyclic nitrogen, suppressing its ability to donate electron density into the pyridine ring. Consequently, the basicity of the pyridine nitrogen plummets from a theoretical ~6.86 down to ~3.90 - 4.00 [3].

Quantitative Data Summary

The table below synthesizes the pKa values of 2-(2-Pyridylamino)ethyldimethylamine alongside its structural analogs to highlight the inductive suppression of the pyridine pKa.

| Compound | Pyridine Nitrogen pKa ( pKa2 ) | Aliphatic Tertiary Amine pKa ( pKa1 ) | Structural Note |

| Pyridine | 5.23 | N/A | Baseline aromatic amine |

| 2-Aminopyridine | 6.86 | N/A | Resonance stabilized |

| Pyrilamine (Mepyramine) | 4.02 | 8.85 | Core scaffold + p-methoxybenzyl[2][4] |

| Tripelennamine | 3.90 | 8.68 | Core scaffold + benzyl[3] |

| Chloropyramine | ~4.00 | 9.00 | Core scaffold + p-chlorobenzyl[5][6] |

| 2-(2-Pyridylamino)ethyldimethylamine | ~3.90 - 4.00 | ~8.70 - 9.00 | Unsubstituted Core Scaffold [1] |

Thermodynamic Protonation Pathway

The following diagram maps the sequential protonation states of the molecule as a function of pH.

Caption: Thermodynamic protonation sequence of 2-(2-Pyridylamino)ethyldimethylamine across pH gradients.

Experimental Protocols: Self-Validating pKa Determination

To ensure high scientific integrity, the determination of these pKa values cannot rely on a single methodology. Because the two pKa values are well-separated ( ΔpKa>4 ), we employ a self-validating orthogonal approach: Potentiometric Titration cross-verified by UV-Vis Spectrophotometric Titration (D-PAS)[7].

Protocol A: Potentiometric (pH-metric) Titration

Causality: Potentiometry is the gold standard for multiprotic systems. By tracking the exact volume of titrant required to change the pH, we can calculate the macroscopic dissociation constants using the Bjerrum formation function.

Step-by-Step Methodology:

-

Calibration: Calibrate the glass electrode using standard buffer solutions (pH 4.01, 7.00, 10.01) at a strictly controlled temperature of 25.0 ± 0.1 °C.

-

Sample Preparation: Dissolve 1.0 mM of 2-(2-Pyridylamino)ethyldimethylamine in a background electrolyte of 0.15 M KCl. Why 0.15 M KCl? This mimics physiological ionic strength, ensuring the activity coefficients remain constant throughout the titration.

-

Acidification: Lower the initial pH to ~2.0 using standardized 0.1 M HCl to ensure the molecule is fully diprotonated.

-

Titration: Titrate with standardized 0.1 M KOH under an inert Argon atmosphere (to prevent CO2 absorption, which forms carbonic acid and skews the basic pKa).

-

Data Analysis: Export the titration curve (pH vs. Volume) into non-linear regression software (e.g., Hyperquad) to extract pKa1 and pKa2 .

Protocol B: UV-Vis Spectrophotometric Titration (D-PAS)

Causality: Protonation of the aliphatic amine ( pKa1 ) does not significantly alter the UV absorption spectrum because the sp3 nitrogen is isolated from the chromophore. However, protonation of the pyridine nitrogen ( pKa2 ) directly perturbs the aromatic π -system, causing a distinct bathochromic shift. This allows us to optically isolate and validate the pyridine pKa[7].

Step-by-Step Methodology:

-

Sample Preparation: Prepare a 50 µM solution of the analyte in 0.15 M KCl.

-

Spectral Acquisition: Using a diode-array spectrophotometer coupled with an automated titrator, record the UV-Vis spectra (200-400 nm) at 0.2 pH increments from pH 2.0 to pH 6.0.

-

Isosbestic Point Verification: Identify clear isosbestic points, which confirm a clean two-state transition (Monoprotonated ⇌ Diprotonated).

-

Target Factor Analysis (TFA): Apply TFA to the multi-wavelength absorbance matrix to deduce the exact pKa2 [7].

Orthogonal Validation Workflow

Caption: Self-validating experimental workflow combining Potentiometry and UV-Vis TFA for pKa determination.

Implications in Drug Development and Chromatography

Understanding that the pyridine nitrogen has a pKa of ~3.9 and the aliphatic amine has a pKa of ~8.9 is vital for two major downstream applications:

-

Pharmacokinetics & Blood-Brain Barrier (BBB) Penetration: At physiological pH (7.4), the pyridine nitrogen (pKa 3.9) is entirely unprotonated, while the aliphatic amine (pKa 8.9) is predominantly protonated. This monoprotonated state strikes an optimal lipophilic/hydrophilic balance (LogP ~3.27)[2], allowing rapid permeation across the blood-brain barrier. This is the exact mechanism by which first-generation antihistamines derived from this scaffold cause CNS depression and drowsiness.

-

Reversed-Phase HPLC Method Development: When analyzing this compound or its derivatives, the mobile phase pH is critical. According to chromatographic principles[8], running a mobile phase at pH 6.0-7.0 will result in severe peak tailing due to secondary interactions between the protonated aliphatic amine and residual silanols on the silica column. To achieve sharp peaks, analysts must either use a low pH mobile phase (pH ~2.0, where the molecule is fully diprotonated and highly polar) or utilize specialized polymer-based or hybrid silica columns (e.g., Shim-pack Scepter) that can withstand high pH (pH > 10.5), where the molecule is fully unionized[8].

References

-

PubChem - NIH. "Pyrilamine | C17H23N3O | CID 4992 - Experimental Properties and Dissociation Constants." National Center for Biotechnology Information. Available at:[Link][2]

-

SciSpace. "Physicochemical profiling in drug research and development: Target Factor Analysis (TFA) and D-PAS." SciSpace Literature Repository. Available at:[Link][7]

-

Shimadzu. "C190-E335 Technical Report: Enhancing Selectivity in Reversed-Phase Analysis Through Effective Utilization of Mobile Phase pH." Shimadzu Scientific Instruments. Available at:[Link][8]

Sources

- 1. guidechem.com [guidechem.com]

- 2. Pyrilamine | C17H23N3O | CID 4992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tripelennamine CAS#: 91-81-6 [m.chemicalbook.com]

- 4. guidechem.com [guidechem.com]

- 5. Chloropyramine CAS#: 59-32-5 [m.chemicalbook.com]

- 6. Chloropyramine | 59-32-5 [chemicalbook.com]

- 7. scispace.com [scispace.com]

- 8. shimadzu.com [shimadzu.com]

The Pharmacological Genesis of H1 Antagonism: A Technical Retrospective on the 2-(2-Pyridylamino)ethyldimethylamine Core

Executive Summary

The advent of antihistamine therapy represents a cornerstone in the history of immunopharmacology. At the heart of this revolution was the synthesis of the ethylenediamine class of H1 receptor antagonists. The structural motif 2-(2-Pyridylamino)ethyldimethylamine (also known as N,N-dimethyl-N'-(2-pyridyl)ethylenediamine) served as the fundamental pharmacophore that transitioned antihistamines from toxic experimental compounds to viable clinical therapeutics. As a Senior Application Scientist, I present this whitepaper to explore the historical progression, structure-activity relationships (SAR), mechanistic pharmacology, and the self-validating experimental protocols that defined this pivotal chemical core.

Historical Context: The Shift to Ethylenediamines

The physiological significance of histamine as a mediator of anaphylaxis and allergic response was established in the early 20th century. However, it wasn't until 1937 that Daniel Bovet and Anne-Marie Staub at the Pasteur Institute discovered the 1[1]. While groundbreaking, these early amines (e.g., piperoxan) were too toxic for human use.

The clinical breakthrough occurred in 1942 when Bernard Halpern introduced2, the first successfully tolerated antihistamine[2]. Building upon this, Bovet and his team hypothesized that substituting the phenyl ring with a pyridine ring would enhance receptor affinity while reducing toxicity. In 1944, this rational design led to the synthesis of mepyramine (pyrilamine), an ethylenediamine derivative built upon the 2-(2-Pyridylamino)ethyldimethylamine core[2]. Shortly thereafter, in 1946, American researchers developed 3, cementing the ethylenediamine class as the first generation of highly effective H1 antagonists[3].

Chemical Architecture & Structure-Activity Relationship (SAR)

The 2-(2-Pyridylamino)ethyldimethylamine core is a masterclass in rational drug design. Its pharmacological efficacy is dictated by three distinct structural components, each engineered to exploit the topography of the H1 receptor:

-

The Dimethylamine Tail: At physiological pH (~7.4), the tertiary aliphatic amine is protonated. This cationic nitrogen is strictly required to form a critical salt bridge with the highly conserved Aspartate residue (4) located on Transmembrane Helix 3 (TM3) of the H1 receptor[4].

-

The Ethylenediamine Linker: The two-carbon chain provides the optimal spatial geometry (approximately 5–6 Å) between the basic nitrogen and the aromatic system. This precise distance allows simultaneous interaction with distinct binding pockets within the receptor's transmembrane bundle.

-

The 2-Pyridyl Ring: The substitution of a phenyl group with an electron-withdrawing 2-pyridyl group significantly alters the electron density of the molecule. This aromatic ring engages in crucial π-π stacking and hydrophobic interactions with Tryptophan (5) and Phenylalanine (Phe432) in TM6 of the H1 receptor[5].

Mechanistic Pharmacology: H1 Receptor Inverse Agonism

Historically, ethylenediamines were classified as competitive antagonists. Modern structural biology, however, has reclassified them as inverse agonists [6].

The H1 receptor is a Gq/11-coupled G-protein coupled receptor (GPCR) that exists in a dynamic equilibrium between an active and inactive state. Histamine binds to and stabilizes the active state, triggering Phospholipase C (PLC) to cleave PIP2 into Inositol Triphosphate (IP3) and Diacylglycerol (DAG), ultimately leading to intracellular calcium release.

Derivatives of 2-(2-Pyridylamino)ethyldimethylamine bind deep within the transmembrane bundle. By anchoring to Asp107 and Trp428, they lock the receptor into its inactive conformation, shifting the equilibrium and actively suppressing constitutive (basal) receptor signaling[5][6].

Fig 1: H1 Receptor signaling cascade and inverse agonism mechanism of ethylenediamine derivatives.

Key Derivatives & Quantitative Efficacy

The versatility of the 2-(2-Pyridylamino)ethyldimethylamine core allowed for rapid derivatization. By altering the secondary aromatic group attached to the central nitrogen, researchers optimized binding affinity and pharmacokinetic properties.

| Drug Name | Secondary Aromatic Substitution | Clinical Significance | Relative H1 Affinity (pA2)* |

| Tripelennamine | Benzyl group | First highly successful US antihistamine; moderate sedation. | ~8.5 - 8.8 |

| Mepyramine (Pyrilamine) | p-Methoxybenzyl group | Gold standard for in vitro H1 antagonism assays; high potency. | ~9.0 - 9.4 |

| Methapyrilene | 2-Thenyl group | Used in early OTC sleep aids; later withdrawn due to toxicity. | ~8.2 - 8.5 |

| Chlorothen | 5-Chloro-2-thenyl group | Halogenation increased half-life and lipid solubility. | ~8.6 - 8.9 |

*Note: pA2 values represent the negative logarithm of the molar concentration of antagonist that requires a twofold increase in agonist concentration to elicit the original response. Higher values indicate greater receptor affinity.

Experimental Validation Protocols: The Self-Validating System

To prove the causality of structural changes on receptor affinity, early pharmacologists relied on isolated tissue preparations. The Guinea Pig Ileum Assay remains the classical self-validating protocol for H1 antihistamines. The causality behind choosing this specific tissue lies in its exceptionally high density of H1 receptors and its robust, reproducible contractile response to histamine, devoid of confounding systemic reflexes.

Step-by-Step Methodology: Schild Plot Analysis

-

Tissue Preparation: Euthanize a guinea pig and rapidly excise the terminal ileum. Flush the lumen with warm Tyrode's solution to remove contents.

-

Organ Bath Acclimation: Suspend a 2 cm segment of the ileum in a 10 mL organ bath containing Tyrode's solution maintained at 37°C. Causality of aeration: Constantly aerate with carbogen (95% O2 / 5% CO2) to maintain tissue viability and physiological pH. Attach the tissue to an isometric force transducer.

-

Baseline Dose-Response: Add cumulative concentrations of histamine (agonist) to the bath (e.g., 10−9 to 10−4 M). Record the contractile force to generate a baseline sigmoidal dose-response curve. Wash the tissue thoroughly until baseline tension is restored.

-

Antagonist Incubation: Introduce a fixed concentration of the 2-(2-Pyridylamino)ethyldimethylamine derivative (e.g., mepyramine at 10−8 M) into the bath. Incubate for 15–30 minutes to ensure equilibrium binding at the H1 receptors.

-

Shifted Dose-Response: Repeat the cumulative histamine additions. The presence of the inverse agonist will cause a parallel rightward shift in the dose-response curve without depressing the maximum response ( Emax ).

-

Data Analysis: Repeat steps 4-5 with increasing concentrations of the antagonist. Plot the log(doseratio−1) against the negative log of the antagonist concentration (Schild Plot). The x-intercept yields the empirical pA2 value, mathematically validating the drug's competitive nature and quantifying receptor affinity.

Fig 2: Step-by-step ex vivo pharmacological screening workflow using the guinea pig ileum assay.

Legacy and Evolution

While the 2-(2-Pyridylamino)ethyldimethylamine core revolutionized allergy treatment, it possessed inherent limitations. The high lipophilicity of the ethylenediamine structure allowed these drugs to readily cross the blood-brain barrier (BBB), binding to central H1 receptors and causing profound sedation[6]. Furthermore, their structural similarity to cholinergic pharmacophores led to off-target binding at muscarinic receptors, causing anticholinergic side effects (e.g., dry mouth, tachycardia)[2].

Understanding the exact spatial interactions of this core with Asp107 and Trp428 paved the way for modern drug design. Second-generation antihistamines retained the essential basic nitrogen and aromatic features for H1 binding but incorporated bulky, zwitterionic, or highly polar functional groups. This rational evolution prevented BBB penetration, yielding the non-sedating allergy therapeutics used globally today.

References

-

Title: Methapyrilene | C14H19N3S | CID 4098 - PubChem Source: National Institutes of Health (nih.gov) URL: [Link][7]

-

Title: Tripelennamine Hydrochloride | C16H22ClN3 | CID 9066 - PubChem Source: National Institutes of Health (nih.gov) URL: [Link][8]

-

Title: Histamine pharmacology: from Sir Henry Dale to the 21st century - PMC Source: National Institutes of Health (nih.gov) URL: [Link][2]

-

Title: Antihistamines | History of Allergy | Books Gateway Source: Karger Publishers (karger.com) URL: [Link][3]

-

Title: Peripheral Neuronal Mechanism of Itch - NCBI - NIH Source: National Institutes of Health (nih.gov) URL: [Link][1]

-

Title: Structure of the human histamine H1 receptor complex with doxepin - PMC Source: National Institutes of Health (nih.gov) URL: [Link][5]

-

Title: Structural Analysis of the Histamine H1 Receptor | Request PDF Source: ResearchGate (researchgate.net) URL: [Link][4]

-

Title: Computational Analysis of Structure-Based Interactions for Novel H1-Antihistamines Source: SciSpace (scispace.com) URL: [Link][6]

Sources

- 1. Peripheral Neuronal Mechanism of Itch - Itch - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Histamine pharmacology: from Sir Henry Dale to the 21st century - PMC [pmc.ncbi.nlm.nih.gov]

- 3. karger.com [karger.com]

- 4. researchgate.net [researchgate.net]

- 5. Structure of the human histamine H1 receptor complex with doxepin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Methapyrilene | C14H19N3S | CID 4098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Tripelennamine Hydrochloride | C16H22ClN3 | CID 9066 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Coordination Geometry of 2-(2-Pyridylamino)ethyldimethylamine Ligands: A Technical Whitepaper

Executive Summary

The rational design of transition metal complexes relies heavily on the predictable behavior of multidentate ligands. 2-(2-Pyridylamino)ethyldimethylamine (often abbreviated in literature as dmapa or N,N-dimethyl-N'-(2-pyridyl)ethylenediamine) is a highly versatile, unsymmetrical N,N',N''-tridentate ligand. Its unique structural topology—combining a soft, π-accepting pyridine ring with a sterically hindered secondary amine and a bulky tertiary amine—makes it a critical building block in both pharmaceutical synthesis[1] and advanced coordination chemistry[2].

As a Senior Application Scientist, I approach this ligand not merely as a chelating agent, but as a tunable thermodynamic system. By manipulating solvent polarity, pH, and metal-to-ligand ratios, researchers can force this ligand into bidentate, tridentate, or bridging coordination modes. This whitepaper deconstructs the causality behind these structural shifts, providing drug development professionals and inorganic chemists with field-proven insights and self-validating protocols for complex synthesis.

Structural Anatomy & Donor Site Hierarchy

The ligand features three distinct nitrogen donor atoms, each with unique electronic and steric profiles:

-

Pyridine Nitrogen ( Npy ): An sp2 -hybridized donor. It acts as a moderate σ -donor and a π -acceptor, preferring softer transition metals (e.g., Cu(II), Pd(II), Ru(II)).

-

Secondary Amine Nitrogen ( Namine ): An sp3 -hybridized, hard donor. The presence of the proton (N-H) allows for intermolecular hydrogen bonding, which can dictate crystal packing[3]. If deprotonated, it becomes a highly nucleophilic amido donor.

-

Tertiary Amine Nitrogen ( NMe2 ): An sp3 -hybridized donor with significant steric bulk due to the two methyl groups.

The Chelate Ring Strain Dilemma

When acting as a fully chelating tridentate ligand, 2-(2-pyridylamino)ethyldimethylamine must form two chelate rings:

-

The 4-Membered Ring ( M−Npy−C−Namine−M ): Coordination of the 2-aminopyridine moiety to a single metal center creates a highly strained 4-membered ring. The resulting N−M−N bite angle is severely restricted (~65°–70°), deviating drastically from the ideal 90° required for perfect octahedral or square planar geometries.

-

The 5-Membered Ring ( M−Namine−C−C−NMe2−M ): This ethylenediamine-derived ring is thermodynamically stable and exhibits a near-ideal bite angle of ~82°–85°.

Because of the extreme strain of the 4-membered ring, the ligand frequently exhibits "hemi-lability," where one nitrogen detaches to relieve steric tension, or it shifts into a bridging mode to distribute the strain across two metal centers[3].

Decision tree for ligand coordination modes based on reaction conditions.

Thermodynamic vs. Kinetic Control of Coordination Geometry

The geometry of the resulting metal complex is rarely an accident; it is the direct consequence of experimental causality.

-

Mononuclear Bidentate Complexes: When synthesized in the presence of strong competing ligands (e.g., halides) or bulky metal centers, the ligand will coordinate via the Namine and NMe2 atoms, leaving the pyridine ring pendant. This avoids the 4-membered ring strain entirely.

-

Mononuclear Tridentate Complexes: To force tridentate coordination, one must use metal salts with non-coordinating anions (e.g., Cu(BF4)2 or Ni(PF6)2 ). Deprived of competing ligands, the metal forces the pyridine nitrogen to bind. The resulting geometry is typically a highly distorted square pyramidal ( τ5≈0.3−0.5 ) due to the restricted 65° bite angle.

-

Dinuclear Bridging Complexes: The addition of a mild base (like triethylamine) deprotonates the secondary amine. The resulting amido nitrogen is too electron-rich to bind to just one metal. It bridges two metal centers, allowing the pyridine nitrogen to bind to one metal and the tertiary amine to the other, forming stable dinuclear or polymeric chains[3].

Quantitative Data: Geometrical Parameters

The following table summarizes the expected geometrical parameters based on single-crystal X-ray diffraction (SC-XRD) data of typical transition metal complexes utilizing this ligand framework.

| Coordination Mode | Active Donor Atoms | Chelate Ring Size(s) | Typical Metal Geometry | Bite Angle ( N−M−N ) |

| Bidentate | Namine , NMe2 | 5-membered | Tetrahedral / Square Planar | ~80° - 85° |

| Bidentate | Npy , NMe2 | 7-membered | Distorted Tetrahedral | ~95° - 105° |

| Tridentate | Npy , Namine , NMe2 | 4-membered & 5-membered | Distorted Square Pyramidal | ~65° (4-mem), ~82° (5-mem) |

| Bridging | Npy (M1), Namine (M1,M2), NMe2 (M2) | 5-membered (on M2) | Octahedral / Tetrahedral | N/A (Bridging) |

Self-Validating Experimental Protocol

To ensure high scientific integrity, the following protocol is designed as a self-validating system . By splitting the reaction batch and applying a pH modifier to only one half, the researcher simultaneously isolates the mononuclear and dinuclear species. The subsequent characterization serves as an internal control, validating the predicted structural shift.

Protocol: Divergent Synthesis of Cu(II) Complexes

Step 1: Ligand Solvation

-

Dissolve 2.0 mmol of 2-(2-Pyridylamino)ethyldimethylamine in 20 mL of absolute ethanol.

-

Causality: Ethanol provides a protic environment that stabilizes the secondary amine via hydrogen bonding while fully solubilizing the organic ligand.

Step 2: Metalation

-

Add 2.0 mmol of CuCl2⋅2H2O dropwise under continuous stirring at 25 °C.

-

Causality: Cu(II) is a d9 ion subject to Jahn-Teller distortion, making its coordination sphere highly malleable and sensitive to the ligand's bite angle constraints.

Step 3: pH Modulation (The Divergence Point)

-

Divide the solution into two equal 10 mL batches (Batch A and Batch B).

-

Batch A (Neutral): Leave unmodified. The ligand remains neutral, yielding the mononuclear [Cu(L)Cl2] complex.

-

Batch B (Basic): Add 1.0 mmol of triethylamine ( NEt3 ). Causality: Deprotonation of the secondary amine generates a strong amido donor, forcing the ligand to bridge two Cu(II) centers to relieve steric strain, yielding the dinuclear [Cu2(L−H)2]Cl2 complex.

Step 4: Crystallization and Validation

-

Filter both batches to remove insoluble hydroxides. Subject the filtrates to slow diethyl ether vapor diffusion at 4 °C for 72 hours.

-

Causality: Vapor diffusion ensures the slow nucleation kinetics essential for obtaining X-ray quality single crystals. SC-XRD will definitively validate the monomeric vs. dimeric geometries.

Self-validating workflow for the synthesis and characterization of metal complexes.

References

-

LookChem. Cas 23826-72-4, 2-(2-pyridylamino)ethyldimethylamine. Retrieved from[Link]

-

PubChem, National Institutes of Health. Tripelennamine Hydrochloride | C16H22ClN3 | CID 9066. Retrieved from[Link]

-

Venegas-Yazigi, D., et al. 2-(2-Pyridylamino)pyridinium tetrachloridozincate(II). PMC / National Institutes of Health. Retrieved from[Link]

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of Mepyramine via N-Alkylation

Structural Disambiguation & Pharmacophore Logic

Mepyramine (also known as pyrilamine) is a foundational first-generation H1-receptor antagonist[1]. The active pharmacophore requires a tertiary amine linkage connecting an ethylenediamine backbone, a pyridine ring, and a 4-methoxybenzyl group[2].

While the original 1944 synthesis by Bovet and colleagues relied on the condensation of 2-[(4-methoxybenzyl)amino]pyridine with 2-dimethylaminoethyl chloride[2], that route forces chemists to handle vesicant (nitrogen mustard-like) alkylating agents[3]. This application note details a modernized, alternative route: the convergent SN2 alkylation of 2-(2-Pyridylamino)ethyldimethylamine (the secondary amine) with 4-methoxybenzyl chloride [2]. This reversed assembly mitigates severe toxicity risks, allows for greater flexibility in intermediate preparation, and provides a highly scalable pathway to the Active Pharmaceutical Ingredient (API)[2].

Mechanistic Rationale & Causality

The synthesis is driven by a bimolecular nucleophilic substitution ( SN2 ) reaction, governed by the following mechanistic principles:

-

Steric and Electronic Activation (Deprotonation): The secondary amine nitrogen on the substrate is sterically hindered and its nucleophilicity is suppressed by the electron-withdrawing nature of the adjacent pyridine ring. To overcome this, a strong, non-nucleophilic base is required to generate the highly reactive Pyridine-N anion[3].

-

Base Selection Causality: Historically, sodium amide ( NaNH2 ) was utilized; however, aged NaNH2 poses a severe explosion risk due to peroxide formation[3]. Modern protocols mandate the use of Sodium Hydride ( NaH )[3]. The use of NaH creates a self-validating system : the stoichiometric evolution of hydrogen gas ( H2 ) provides real-time, visual confirmation that deprotonation is occurring and complete.

-

Electrophilic Stabilization: The selection of 4-methoxybenzyl chloride is strategic. The electron-donating para-methoxy group stabilizes the transition state during the SN2 displacement of the chloride leaving group, facilitating the reaction under standard reflux conditions[3].

-

Solvent Causality: Anhydrous toluene is selected over tetrahydrofuran (THF) because its higher boiling point (110 °C) provides the necessary thermal energy to drive the sterically demanding alkylation to completion, while also allowing for the azeotropic removal of trace moisture[3].

Quantitative Reagent Specifications

To ensure reproducibility and minimize bis-alkylation impurities, strict stoichiometric control is required[3].

| Reagent / Material | Role | MW ( g/mol ) | Equivalents | Amount (Scale) |

| 2-(2-Pyridylamino)ethyldimethylamine | Substrate (Nucleophile) | 165.24 | 1.00 eq | 16.5 g (100 mmol) |

| Sodium Hydride (60% dispersion in oil) | Base | 24.00 | 2.10 eq | 8.4 g (210 mmol) |

| 4-Methoxybenzyl chloride | Electrophile | 156.61 | 1.05 eq | 16.4 g (105 mmol) |

| Anhydrous Toluene | Reaction Solvent | 92.14 | N/A | 150 mL |

| Maleic Acid | Salt Former | 116.07 | 1.00 eq | 11.6 g (100 mmol) |

| Ethyl Acetate / Ethanol | Crystallization Solvent | N/A | N/A | 100 mL / 30 mL |

Note: 4-methoxybenzyl chloride can degrade upon storage. In-situ generation or the use of freshly opened, high-purity commercial reagents stored over desiccant is highly recommended[4].

Self-Validating Experimental Protocol

Phase 1: Deprotonation (Formation of Pyridine-N Anion)

-

Preparation: To a flame-dried 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an argon inlet, add the 60% NaH dispersion (8.4 g). Wash the dispersion twice with hexanes to remove the mineral oil, decanting the solvent carefully under argon.

-

Solvent Addition: Suspend the purified NaH in 100 mL of anhydrous toluene.

-

Substrate Addition: Dissolve 2-(2-Pyridylamino)ethyldimethylamine (16.5 g) in 50 mL of anhydrous toluene. Add this solution dropwise to the NaH suspension at room temperature over 30 minutes.

-

Validation Checkpoint: Observe the reaction. The continuous bubbling of H2 gas validates the deprotonation. Stir the mixture at 60 °C until gas evolution ceases entirely (approx. 1 hour), confirming the quantitative formation of the nucleophilic anion.

Phase 2: Electrophilic Alkylation

-

Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 4-methoxybenzyl chloride (16.4 g) dropwise via a syringe to control the initial exotherm[4].

-

Reflux: Remove the ice bath and heat the mixture to reflux (110 °C) for 4–6 hours[3].

-

Validation Checkpoint: Monitor the reaction via HPLC or TLC (DCM:MeOH 9:1). The reaction is deemed complete when the unreacted secondary amine intermediate falls below <1%[3].

Phase 3: Workup & Free Base Isolation

-

Quench: Cool the reaction to room temperature. Causality: Carefully quench the reaction by the dropwise addition of 20 mL of cold water to destroy any unreacted NaH safely[3].

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic toluene layer. Extract the remaining aqueous layer with additional toluene (2 x 50 mL)[3].

-

Washing & Concentration: Combine the organic layers and wash with saturated sodium bicarbonate, followed by brine. Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield Mepyramine free base as a viscous, pale-yellow oil[3].

Phase 4: Crystallization of Mepyramine Maleate

-

Salt Formation: Dissolve the crude Mepyramine free base in 100 mL of warm Ethyl Acetate[3].

-

Acid Addition: In a separate flask, dissolve Maleic Acid (11.6 g) in 30 mL of warm Ethanol. Add the acid solution to the free base solution while stirring continuously[3].

-

Crystallization: Allow the solution to cool slowly to room temperature, then transfer to a 0 °C ice bath for 2 hours[3].

-

Validation Checkpoint: The physical transition from a viscous oil to a white crystalline powder validates the successful salt formation[2]. Filter the crystals, wash with cold Ethyl Acetate, and dry under vacuum. The resulting Mepyramine Maleate should exhibit a melting point of 100–101 °C[2].

Critical Process Parameters (CPPs) & Troubleshooting

| Parameter | Specification / Range | Impact on Quality & Causality | Troubleshooting Action |

| Moisture Content | < 0.05% (Karl Fischer) | Critical: Water violently destroys NaH and stalls the deprotonation step[3]. | Ensure all glassware is flame-dried. Use anhydrous solvents packed under Argon. |

| Reaction Temp | 100–110 °C (Reflux) | Low temps yield incomplete conversion; temps >120 °C degrade the amine side chain[3]. | Calibrate heating mantle. Ensure toluene is used to cap the boiling point at 110 °C. |

| Base Stoichiometry | > 2.0 Equivalents | Insufficient base fails to fully deprotonate the substrate, leading to severe yield loss[3]. | Always account for the 60% mineral oil dispersion weight if not washing with hexanes. |

| Atmosphere | Nitrogen / Argon | The intermediate Pyridine-N anion is highly oxidation-sensitive[3]. | Maintain positive inert gas pressure throughout Phases 1 and 2. |

Reaction Pathway Visualization

Reaction workflow for the synthesis of Mepyramine Maleate via N-alkylation.

References

- Source: Grokipedia.

- 2-[(4-Methoxyphenyl)

- Mepyramine Overview and Foundational Synthesis (Bovet et al., 1944)

Sources

Application Note & Protocol: A Comprehensive Guide to Reductive Amination with 2-Aminopyridine

Abstract: This document provides a detailed technical guide for performing the reductive amination of aldehydes and ketones with 2-aminopyridine, a critical transformation in the synthesis of nitrogen-containing compounds. We will explore the underlying reaction mechanism, present a robust and optimized experimental protocol, and offer practical insights into troubleshooting and key parameter optimization. This guide is tailored for researchers, scientists, and drug development professionals seeking to implement this versatile C-N bond-forming strategy.

Introduction: The Strategic Importance of Reductive Amination

Reductive amination stands as a cornerstone of modern organic synthesis, offering a highly efficient and widely applicable method for the preparation of secondary and tertiary amines.[1][2] The reaction involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is subsequently reduced in situ to the target amine.[3] The use of 2-aminopyridine as the amine component is particularly significant in medicinal chemistry, as the 2-aminopyridine scaffold is a privileged structure found in numerous pharmaceuticals.

The power of this reaction lies in its operational simplicity, broad substrate scope, and typically high yields. However, the electronic properties of 2-aminopyridine—specifically the reduced nucleophilicity of the exocyclic amino group due to the electron-withdrawing nature of the pyridine ring—demand careful optimization of reaction conditions for successful implementation.[4]

Mechanistic Rationale: A Two-Step Cascade

The reductive amination of 2-aminopyridine with a carbonyl compound is a cascade reaction that proceeds through two principal stages:

-

Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the 2-aminopyridine's exocyclic nitrogen on the electrophilic carbonyl carbon. This is followed by a dehydration step to form a Schiff base (imine). This initial phase is a reversible equilibrium and is typically catalyzed by a mild acid.[5] The pH of the reaction medium is a critical parameter; it must be sufficiently acidic to protonate the carbonyl oxygen, thereby enhancing its electrophilicity, but not so acidic as to fully protonate the 2-aminopyridine, which would render it non-nucleophilic.[5] For most substrates, a mildly acidic environment (pH 4-6) is considered optimal.[5]

-

In Situ Reduction: The formed imine or its protonated form, the iminium ion, is then reduced to the final amine product. This reduction is carried out by a hydride-based reducing agent that is carefully selected to be mild enough to not reduce the starting carbonyl compound but reactive enough to efficiently reduce the C=N double bond of the imine intermediate.[1][6]

Caption: General workflow for the reductive amination of 2-aminopyridine.

Critical Component: Selecting the Optimal Reducing Agent

The success of a reductive amination hinges on the choice of the reducing agent. The ideal reagent should selectively reduce the iminium ion at a much faster rate than it reduces the starting aldehyde or ketone.[7]

| Reducing Agent | Key Advantages | Disadvantages & Considerations | Recommended Solvents |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and highly selective for imines/iminiums. Tolerates a wide range of functional groups. Can be used in a one-pot procedure.[6][7] | Moisture sensitive. | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF).[5][7] |

| Sodium Cyanoborohydride (NaBH₃CN) | Effective in protic solvents and at acidic pH.[1][5] | Highly toxic (can release HCN gas at low pH).[5] | Methanol (MeOH), Ethanol (EtOH).[5] |

| Borane-Pyridine Complex (BH₃·py) | Stable and easy to handle.[8] | Can reduce other functional groups (e.g., carboxylic acids).[9] | Methanol.[10] |

| H₂/Catalyst (e.g., Pd/C, PtO₂) | Environmentally friendly ("Green") and atom-economical.[2] | Requires specialized high-pressure hydrogenation equipment. Susceptible to catalyst poisoning. | MeOH, EtOH, Ethyl Acetate (EtOAc). |

For the majority of applications involving 2-aminopyridine, sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. Its mild nature, conferred by the electron-withdrawing acetoxy groups, and its high selectivity make it ideal for one-pot procedures where the carbonyl compound, amine, and reducing agent are all present in the same flask.[4][7]

Field-Tested Experimental Protocol

This protocol outlines a general and reliable procedure for the reductive amination of an aldehyde with 2-aminopyridine utilizing sodium triacetoxyborohydride.

Materials & Reagents:

-

2-Aminopyridine

-

Aldehyde of interest

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Glacial Acetic Acid (optional, but recommended)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (round-bottom flask, separatory funnel, etc.)

-

Magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Methodology:

-

Reaction Assembly: In a dry round-bottom flask under an inert atmosphere, combine 2-aminopyridine (1.0 equivalent) and the aldehyde (1.0–1.2 equivalents).

-

Solvent Addition: Add anhydrous DCE or DCM to dissolve the reactants (a typical concentration is 0.1–0.5 M).

-

Acid Catalyst (Optional): To facilitate imine formation, a catalytic amount of glacial acetic acid (e.g., 1.0 equivalent for ketones, less may be needed for aldehydes) can be added.[4][5]

-

Imine Formation: Stir the mixture at room temperature for 30–60 minutes. This allows for the formation of the imine intermediate.[5]

-

Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.3–1.6 equivalents) to the stirred solution in portions.[6] The addition may be slightly exothermic.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed. Reaction times can range from a few hours to overnight.

-

Aqueous Workup:

-

Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution. Be cautious, as gas evolution (hydrogen) may occur.

-

Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with DCM (e.g., 3 x 20 mL).[5]

-

Combine the organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous Na₂SO₄ or MgSO₄.[5]

-

-

Isolation and Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by flash column chromatography on silica gel, recrystallization, or distillation as appropriate for the product's physical properties.

-

Caption: Step-by-step workflow for the reductive amination protocol.

Troubleshooting & Optimization Guide

| Common Issue | Potential Cause(s) | Recommended Solutions |

| Low or No Conversion | - Inefficient imine formation due to inappropriate pH.[5]- Deactivated reducing agent (moisture).- Low reactivity of substrates (e.g., sterically hindered ketone). | - Optimize the amount of acetic acid catalyst.[5]- Use fresh, high-quality NaBH(OAc)₃ under strictly anhydrous conditions.- Increase reaction time or gently warm the reaction. |

| Side Product Formation | - Reduction of the starting carbonyl compound.- Dialkylation of the amine. | - Ensure the use of a selective reducing agent like NaBH(OAc)₃.[6]- Use a stoichiometry of ~1:1 for the amine and carbonyl compound. |

| Difficult Purification | - Product and starting materials have similar polarities. | - Optimize the eluent system for column chromatography.- Consider a different workup procedure to remove impurities (e.g., an acid wash to extract the basic amine product). |

Concluding Remarks

The reductive amination of 2-aminopyridine is a powerful and reliable synthetic tool. A thorough understanding of the reaction mechanism, careful selection of the reducing agent, and adherence to optimized procedural details are key to achieving high yields and purity. The protocol detailed in this guide, centered on the use of sodium triacetoxyborohydride, provides a robust foundation for the synthesis of a diverse array of substituted 2-aminopyridines for applications in drug discovery and materials science.

References

-

Sodium triacetoxyborohydride. Organic Chemistry Portal. [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 118-129). American Chemical Society. [Link]

-

Reductive Amination of Quinoline N-Oxide with Aminopyridines and Their N-Tozyl Derivatives. ResearchGate. [Link]

-

Zhang, M., et al. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. Journal of the American Chemical Society. [Link]

-

Zhang, M., et al. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. PMC. [Link]

-

Pelter, A., Rosser, R. M., & Mills, S. (1984). Reductive aminations of ketones and aldehydes using borane–pyridine. Journal of the Chemical Society, Perkin Transactions 1, 717-720. [Link]

-

Bomann, M. D., Guch, I. C., & DiMare, M. (1995). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. The Journal of Organic Chemistry, 60(18), 5995–5996. [Link]

-

Reductive Amination. Chemistry Steps. [Link]

-

Easy Access to 2-Aminopyridines. GalChimia. [Link]

-

MacMillan, D. W. C., et al. (2019). A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals via Heterocyclic Phosphonium Salts. PMC. [Link]

-

Das, S., et al. (2015). The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst. Chemical Communications, 51(74), 14047-14050. [Link]

-

Reductive Amination. ACS GCI Pharmaceutical Roundtable. [Link]

-

Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Sharma, M., Mangas-Sanchez, J., & Grogan, G. (2022). Reductive Aminations by Imine Reductases: From Milligrams to Tons. White Rose Research Online. [Link]

-

Billman, J. H., & Radike, A. (1947). Reductive alkylation of 2‐aminopyridine and 2‐aminopyrimidine. Journal of the American Chemical Society, 69(11), 2921-2922. [Link]

-

Reductive amination. Wikipedia. [Link]

-

Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]

-

Application Note – Reductive Amination. Synple Chem. [Link]

-

Optimization of the reaction conditions for the reductive amination of aldehydes). a. ResearchGate. [Link]

-

Katritzky, A. R., et al. (2008). A mild, catalyst-free synthesis of 2-aminopyridines. PMC. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. jocpr.com [jocpr.com]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Sodium triacetoxyborohydride [organic-chemistry.org]

- 8. Reductive aminations of ketones and aldehydes using borane–pyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 10. sciencemadness.org [sciencemadness.org]

Application Note: Preparation and Stabilization of Transition Metal Complexes with Pyridyl-Amine Ligands

Executive Summary

The coordination chemistry of transition metals—specifically Iridium(III), Ruthenium(II), Rhodium(III), and Platinum(II)—with pyridyl-amine ligands has garnered significant attention in the development of catalytic systems and targeted anticancer therapeutics. However, the secondary amine (-NH-) moiety within the[N, NH] coordination sphere is highly redox-active. When exposed to adventitious oxygen, these complexes frequently undergo spontaneous oxidative dehydrogenation to form pyridyl-imine [N, N] species, accompanied by the generation of hydrogen peroxide (H₂O₂).

This application note provides an in-depth, self-validating methodological guide for the selective synthesis of stable pyridyl-amine and 16-electron pyridyl-amido complexes. By manipulating ligand steric hindrance, metal center selection, and solvent polarity, researchers can rationally control the oxidation state and coordination mode of the final metallodrug or catalyst.

Mechanistic Principles & Causality in Coordination Chemistry

To successfully synthesize unoxidized pyridyl-amine complexes, one must understand the causal mechanisms driving their degradation. The oxidation of pyridyl-amine to pyridyl-imine is a redox-driven pathway involving catalytic hydride transfer to molecular oxygen 1.

The Role of Steric Hindrance

The most effective strategy to suppress unwanted oxidative dehydrogenation is the introduction of steric bulk at the ligand's bridge carbon.

-

Small Substituents (H, Methyl): Leave the -NH- proton exposed. In the presence of Ir(III) or Ru(II) and trace O₂, the complex rapidly oxidizes to a pyridyl-imine species.

-

Bulky Substituents (Isobutyl, Mesityl): Physically shield the secondary amine. This steric umbrella prevents the necessary orbital overlap for hydride transfer to oxygen, effectively trapping the system as a stable pyridyl-amine or a highly reactive 16-electron pyridyl-amido complex 2.

Metal Center and Solvent Effects

-

Metal Propensity: Iridium(III) is inherently more prone to driving this oxidation than Ruthenium(II) under identical conditions. For instance, an isobutyl-substituted Ir(III) complex forms a 16-electron amido structure, whereas the Ru(II) analog remains a highly oxidation-resistant, standard 18-electron pyridyl-amine complex 1.

-

Solvent Polarity: Polar, protic solvents like methanol (CH₃OH) facilitate the proton-coupled electron transfer required for oxidation. Conversely, non-polar, aprotic solvents like dichloromethane (CH₂Cl₂) suppress the polar transition states, favoring the retention of the amine complex 2.

Workflow Visualization

Workflow of pyridyl-amine ligand synthesis and steric-directed transition metal complexation.

Quantitative Data: Reaction Condition Matrix

The following table summarizes the causal relationship between reaction conditions and the final coordination state of the synthesized complexes, derived from systematic empirical studies 1, 2.

| Metal Precursor | Ligand Bridge Substituent (R) | Solvent | Atmosphere | Primary Product Isolated | Approx. Yield (%) |

| Ir(III) | Hydrogen (H) / Methyl (Me) | CH₃OH | Air (O₂) | Pyridyl-Imine [N, N] | > 80% |

| Ir(III) | Hydrogen (H) / Methyl (Me) | CH₂Cl₂ | Air (O₂) | Pyridyl-Amine [N, NH] | Moderate |

| Ir(III) | Isobutyl (i-Bu) / Mesityl | CH₃OH | Air (O₂) | 16-e⁻ Pyridyl-Amido | 70 - 75% |

| Ru(II) | Hydrogen (H) / Methyl (Me) | CH₃OH | Air (O₂) | Pyridyl-Imine [N, N] | Moderate |

| Ru(II) | Ethyl (Et) / Isobutyl (i-Bu) | CH₃OH | Air (O₂) | Pyridyl-Amine [N, NH] | 61.1 - 68.6% |

| Pt(II) | Methylene-bridged (dpa) | CH₂Cl₂ | N₂ | Pyridyl-Amine [N, NH] | > 85% |

Experimental Protocols

Protocol A: Synthesis of Sterically Tuned Pyridyl-Amine Ligands

This protocol details the reduction of pyridine-imine compounds to yield sterically tuned pyridine-amine ligands. The choice of reducing agent dictates the steric bulk at the bridge carbon.

Materials & Reagents:

-

Pyridine-imine precursor (1.0 eq)

-